molecular formula C16H21N3O B2921499 N-[2-(cyclohex-1-en-1-yl)ethyl]-5H,6H,7H-cyclopenta[c]pyridazine-3-carboxamide CAS No. 2415513-40-3

N-[2-(cyclohex-1-en-1-yl)ethyl]-5H,6H,7H-cyclopenta[c]pyridazine-3-carboxamide

Cat. No.: B2921499
CAS No.: 2415513-40-3
M. Wt: 271.364
InChI Key: LMNJELYIACCFCQ-UHFFFAOYSA-N
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Description

N-[2-(cyclohex-1-en-1-yl)ethyl]-5H,6H,7H-cyclopenta[c]pyridazine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a cyclohexene ring, an ethyl chain, and a cyclopenta[c]pyridazine core, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(cyclohex-1-en-1-yl)ethyl]-5H,6H,7H-cyclopenta[c]pyridazine-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor to form the cyclopenta[c]pyridazine core, followed by the introduction of the cyclohexene ring and the ethyl chain through various organic reactions. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

N-[2-(cyclohex-1-en-1-yl)ethyl]-5H,6H,7H-cyclopenta[c]pyridazine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the double bonds or reduce specific functional groups.

    Substitution: The compound can participate in substitution reactions where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction could produce fully saturated compounds.

Scientific Research Applications

N-[2-(cyclohex-1-en-1-yl)ethyl]-5H,6H,7H-cyclopenta[c]pyridazine-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound may be investigated for its potential biological activities, including antimicrobial, anticancer, or enzyme inhibition properties.

    Medicine: Research may explore its potential as a therapeutic agent or as a lead compound for drug development.

    Industry: The compound could be used in the development of new materials, catalysts, or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of N-[2-(cyclohex-1-en-1-yl)ethyl]-5H,6H,7H-cyclopenta[c]pyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. This could include binding to enzymes or receptors, altering cellular processes, or modulating biochemical pathways. Detailed studies are required to elucidate the exact mechanisms and identify the molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other cyclopenta[c]pyridazine derivatives and compounds with cyclohexene or ethyl groups. Examples include:

  • N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide
  • 2-(1-cyclohexenyl)ethylamine

Uniqueness

N-[2-(cyclohex-1-en-1-yl)ethyl]-5H,6H,7H-cyclopenta[c]pyridazine-3-carboxamide is unique due to its specific combination of structural features, which may confer distinct chemical reactivity and biological activity compared to similar compounds

Properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-6,7-dihydro-5H-cyclopenta[c]pyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O/c20-16(17-10-9-12-5-2-1-3-6-12)15-11-13-7-4-8-14(13)18-19-15/h5,11H,1-4,6-10H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMNJELYIACCFCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCNC(=O)C2=NN=C3CCCC3=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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